1-(4-Ethynylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)ethanamine |
InChI |
InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-8H,11H2,2H3 |
InChI Key |
LMPWVOBLZARDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethynylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and ethynylmagnesium bromide.
Grignard Reaction: The ethynylmagnesium bromide is reacted with 4-bromoacetophenone to form 1-(4-ethynylphenyl)ethanone.
Reduction: The resulting 1-(4-ethynylphenyl)ethanone is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethynylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), ethanol
Major products formed from these reactions include ketones, alcohols, and substituted amines.
Scientific Research Applications
Scientific Research Applications
1-(4-Ethynylphenyl)ethan-1-amine is a compound with diverse applications in scientific research, including its use as a building block in organic synthesis, its study for potential biological activities, and its exploration as a pharmaceutical intermediate. It is also utilized in the development of advanced materials.
Chemistry
this compound serves as a building block in organic synthesis, enabling the creation of complex molecules. The ethynyl group present in the compound can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains.
Biology
This compound is studied for its potential biological activities, including interactions with enzymes and receptors. 2-(4-Ethynylphenoxy)ethan-1-amine, a similar compound, is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine
Ongoing research explores the potential of this compound as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry
Due to its unique structural properties, this compound is used in the development of advanced materials, including polymers and nanomaterials. 1-(4-Ethynylphenyl)ethan-1-one has been used as alkyne substrate for optimization of reaction conditions .
Synthesis of 3-Bromo-Pyridazines
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Ethynylphenyl)ethan-1-amine with structurally related ethan-1-amine derivatives, emphasizing substituent effects and applications:
Table 1: Key Properties of this compound and Analogous Compounds
Substituent Electronic Effects
- Electron-withdrawing groups (EWGs): The ethynyl group (-C≡CH) in the target compound is moderately electron-withdrawing due to sp-hybridization, comparable to halogens (e.g., -F in F-MBA) and trifluoromethyl (-CF$_3$) . These groups reduce amine basicity but enhance stability in oxidative environments.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Ethynylphenyl)ethan-1-amine?
Methodological Answer: The synthesis of this compound typically involves two key steps:
Introduction of the Ethynyl Group : Utilize a Sonogashira coupling between 4-iodophenylamine and a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in a triethylamine base. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation .
Reductive Amination : Convert the resulting ketone intermediate to the primary amine using sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄) in methanol or THF, followed by purification via column chromatography .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethynylation | Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, Et₃N, 60°C | 75–85 | |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, RT | 60–70 |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for a singlet at δ 2.1–2.3 ppm (amine protons), a triplet for the ethynyl proton (δ 2.8–3.1 ppm), and aromatic protons (δ 7.2–7.6 ppm).
- ¹³C NMR : Confirm the ethynyl carbon at δ 70–80 ppm and aromatic carbons at δ 120–140 ppm .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 171.2) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Resolution : Employ enzymatic transaminases (e.g., from Arthrobacter spp.) to selectively convert the undesired enantiomer into a ketone, followed by separation .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts during Sonogashira coupling to induce enantioselectivity .
- Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor binding) .
- Control Compounds : Include structurally similar analogs (e.g., 1-(4-fluorophenyl)ethan-1-amine) to benchmark activity .
- Data Harmonization : Apply multivariate analysis to account for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and substituent electronic effects .
Q. Table 2: Comparative Biological Activity
| Derivative | IC₅₀ (μM) | Target Receptor | Reference |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | Dopamine D2 | |
| 1-(4-Fluorophenyl)ethan-1-amine | 45.6 ± 3.8 | Dopamine D2 |
Q. What strategies enhance the compound's stability in aqueous solutions?
Methodological Answer:
- pH Buffering : Store solutions at pH 6.5–7.5 to minimize amine protonation or deprotonation .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Chelating Agents : Add EDTA (1 mM) to prevent metal-catalyzed degradation .
Q. How does the ethynyl substituent influence receptor binding affinity?
Methodological Answer:
- Steric Effects : The linear ethynyl group reduces steric hindrance, allowing deeper penetration into hydrophobic receptor pockets (e.g., serotonin 5-HT₂A) .
- Electronic Effects : The sp-hybridized carbons enhance π-backbonding with aromatic residues (e.g., Tyr370 in dopamine receptors), increasing binding affinity by 2–3 fold compared to methyl or methoxy analogs .
Q. What computational methods predict the compound's pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or GROMACS to estimate binding free energy (ΔG) .
- ADMET Prediction : Use SwissADME or ADMETlab to forecast parameters like logP (2.1–2.5), BBB permeability (>0.3), and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
